1-(3,4-Dihydroxyphenylazo)-2-naphthol
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Overview
Description
1-(3,4-Dihydroxyphenylazo)-2-naphthol is an organic compound known for its vibrant color and significant applications in various fields This compound is a type of azo dye, characterized by the presence of an azo group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenylazo)-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenylazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation and nitration can be performed using halogens and nitric acid, respectively.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Dihydroxyphenylazo)-2-naphthol has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenylazo)-2-naphthol involves its interaction with molecular targets through its azo group and hydroxyl functionalities. The compound can form hydrogen bonds and engage in π-π interactions with various biomolecules, influencing their activity and stability. In biological systems, it can act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-Phenylazo-2-naphthol: Another azo dye with similar structural features but different substituents.
2-(3,4-Dihydroxyphenylazo)-1-naphthol: A positional isomer with distinct chemical properties.
3,4-Dihydroxyphenylazo-benzene: A simpler azo compound with a single aromatic ring.
Uniqueness: 1-(3,4-Dihydroxyphenylazo)-2-naphthol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dual hydroxyl groups enhance its solubility and reactivity, making it a versatile compound in various applications.
Properties
CAS No. |
160926-77-2 |
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Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H12N2O3/c19-13-8-6-11(9-15(13)21)17-18-16-12-4-2-1-3-10(12)5-7-14(16)20/h1-9,19-21H |
InChI Key |
SBQMYKDRQXVKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
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